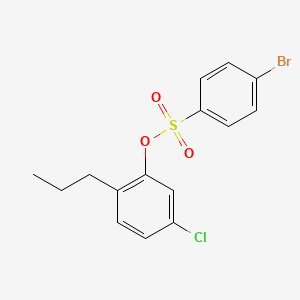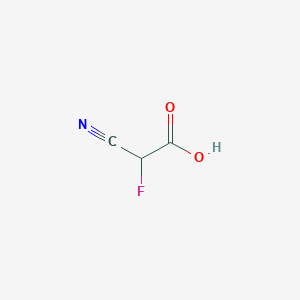![molecular formula C12H16O4 B14369476 Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 92888-96-5](/img/structure/B14369476.png)
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a bicyclic compound with the molecular formula C11H14O4. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its two ester functional groups. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a Diels-Alder reaction between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the dropwise addition of concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by esterification processes. The scalability of these reactions makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a monomer in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties.
Biology: Serves as a building block for synthesizing biologically active molecules.
Industry: Utilized in the synthesis of advanced materials and intermediates for organic synthesis.
Mecanismo De Acción
The mechanism of action of dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s bicyclic structure and ester groups facilitate various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
- Dimethyl (1R,2S,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Uniqueness
Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of a methyl group on the bicyclic framework. This structural feature influences its reactivity and the types of polymers it can form through ROMP, distinguishing it from other similar compounds.
Propiedades
Número CAS |
92888-96-5 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-12-5-4-7(6-12)8(10(13)15-2)9(12)11(14)16-3/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
RTUNVXLEJYHTEF-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C=C1)C(C2C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


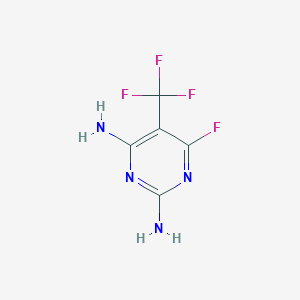
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

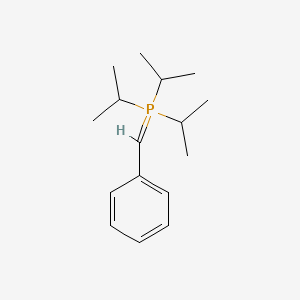
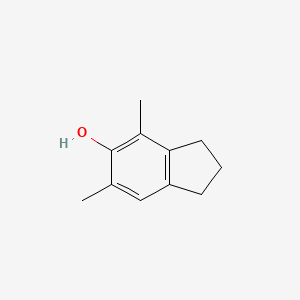
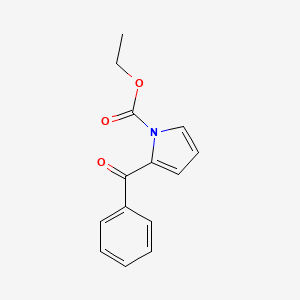
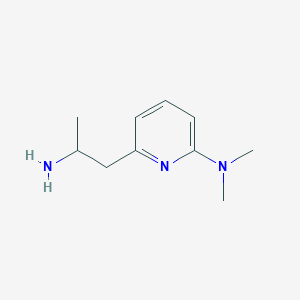
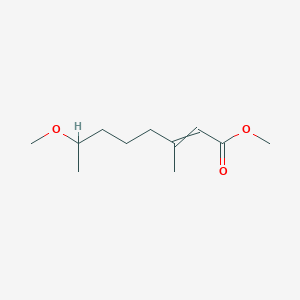
phosphanium bromide](/img/structure/B14369441.png)
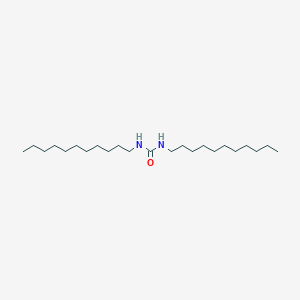
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
